molecular formula C35H40N8O6 B612793 Acetylarginyltryptophyl diphenylglycine CAS No. 1334583-93-5

Acetylarginyltryptophyl diphenylglycine

Cat. No. B612793
M. Wt: 668.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylarginyltryptophyl Diphenylglycine is a synthetically made tetrapeptide . It’s designed to treat sagginess and unfirmness in mature skin . It’s also known under the trade name Relistase™ .


Synthesis Analysis

This tetrapeptide is created when acetic acid reacts with the amino acids arginine, phenylglycine, and tryptophan .


Molecular Structure Analysis

The molecular formula of Acetylarginyltryptophyl Diphenylglycine is C35H40N8O6 . Its molecular weight is 668.74 .


Chemical Reactions Analysis

Acetylarginyltryptophyl Diphenylglycine works by inhibiting an enzyme (elastase) that breaks down proteins (e.g., collagen) as well as by stimulating type I collagen synthesis .

Scientific Research Applications

Nanostructure Formation

Diphenylglycine, a close analogue of Acetylarginyltryptophyl Diphenylglycine, demonstrates the ability to form unique nanostructures. It can self-assemble into spherical nanometric assemblies, similar to the nanotubes formed by diphenylalanine, another related compound. This property is significant for the development of nanoscale materials and technologies (Reches & Gazit, 2004).

Enzyme Inhibition Studies

Dipeptides, including those similar to Acetylarginyltryptophyl Diphenylglycine, have been studied for their ability to inhibit enzymes. For instance, dipeptides generated from porcine skeletal muscle demonstrated capacity to inhibit angiotensin-I converting enzyme (ACE), which has implications for the development of antihypertensive therapies (Sentandreu & Toldrá, 2007).

Conformational Characteristics

The conformational characteristics of similar compounds, such as C(alpha,alpha)-dibenzylglycine, have been explored using quantum chemical calculations. Understanding these intrinsic conformational preferences aids in the design of peptides and proteins with specific structural and functional properties (Casanovas et al., 2008).

Organometallic Chemistry

Research into the preparation and characterization of diphenyllead(IV) and triphenyllead(IV) complexes with amino acids, including those related to Acetylarginyltryptophyl Diphenylglycine, contributes to the field of organometallic chemistry. These studies have implications for understanding the interaction of these complexes with biological systems (Sandhu & Kaur, 1990).

Radiopharmaceutical Development

The design of radiopharmaceuticals, such as rhenium-186-labeled compounds conjugated with bisphosphonates and dipeptides, for applications like the palliation of metastatic bone pain, is another area of interest. This research demonstrates the potential of dipeptides in enhancing the stability and efficacy of radiopharmaceuticals (Ogawa et al., 2005).

Peptide Conformational Design

The incorporation of nonstandard amino acids, such as those structurally related to Acetylarginyltryptophyl Diphenylglycine, into peptides has been explored to impose local restrictions on polypeptide chain stereochemistry. This research contributes to the field of peptide design, particularly in developing helical structures in crystals (Karle et al., 1994).

Safety And Hazards

According to the EWG’s Skin Deep® scoring system, Acetylarginyltryptophyl Diphenylglycine has low concerns for cancer, allergies & immunotoxicity, and developmental and reproductive toxicity . It’s not currently on EWG’s Skin Deep Restricted or Unacceptable Lists .

Future Directions

Acetylarginyltryptophyl Diphenylglycine is a safe and effective ingredient that restructures connective tissue incorporated in products used to reduce sagging of the chest, neck, and body . It’s expected to continue being used in anti-aging and skin firming products due to its beneficial effects .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVMNZTZSUQBC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylarginyltryptophyl diphenylglycine

CAS RN

1334583-93-5
Record name Acetylarginyltryptophyl diphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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